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molecular formula C11H22O2 B092252 Ethyl nonanoate CAS No. 123-29-5

Ethyl nonanoate

Cat. No. B092252
M. Wt: 186.29 g/mol
InChI Key: BYEVBITUADOIGY-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a solution of diisopropylamine (9.0 ml, 64.4 mmol) in 100 ml anhydrous THF was added dropwise n-butyl lithium (1.61N, 40.0 ml, 64.4 mmol) at -78° C. under argon atmosphere. The mixture was stirred at -78° C. for 30 minutes and ethyl nonanoate (10.00 g, 53.7 mmol) was added dropwise. After stirring the mixture at -78° C. for 30 minutes, a solution of methyl iodide (3.7 ml, 59.1 mmol) in HMPA (2.8 ml, 16.1 mmol) was added dropwise and the mixture was stirred at -78° C. for 3.5 hours. Saturated aqueous solution of ammonium chloride (20 ml) was added to the reaction mixture and the resulting mixture was then extracted with ether (50 ml×4). The ether layers were washed with water (50 ml) and with brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation gave yellow liquid, ethyl 2-methylnonanoate (9.6892 g, yield: 90.1%, b.p.: 63°-64° C./0.7 mmHg). The structure of this product was confirmed by the following data.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[C:13]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].CI.CN(P(N(C)C)(N(C)C)=O)C.[Cl-].[NH4+]>C1COCC1>[CH3:1][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:13]([O:23][CH2:24][CH3:25])=[O:22] |f:5.6|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCC)(=O)OCC
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
CI
Name
Quantity
2.8 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the mixture at -78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at -78° C. for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was then extracted with ether (50 ml×4)
WASH
Type
WASH
Details
The ether layers were washed with water (50 ml) and with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OCC)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.6892 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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